(1H-Indol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone
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Overview
Description
(1H-Indol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone is a complex organic compound with the molecular formula C25H19N3O . This compound is notable for its unique structure, which combines an indole moiety with an isoquinoline derivative, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of indole-3-carboxaldehyde with 2-aminobenzophenone under acidic conditions to form the intermediate Schiff base, which is then reduced to the final product using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(1H-Indol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution Reagents: N-bromosuccinimide, halogenating agents.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amine derivatives, and halogenated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1H-Indol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of (1H-Indol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1H-Indol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone: Unique due to its combined indole and isoquinoline structure.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization.
Other Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which have different functional groups and applications.
Uniqueness
The uniqueness of this compound lies in its structural complexity and versatility, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
821767-38-8 |
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Molecular Formula |
C25H19N3O |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1H-indol-3-yl-[2-(isoquinolin-6-ylmethylamino)phenyl]methanone |
InChI |
InChI=1S/C25H19N3O/c29-25(22-16-28-23-7-3-1-5-20(22)23)21-6-2-4-8-24(21)27-14-17-9-10-19-15-26-12-11-18(19)13-17/h1-13,15-16,27-28H,14H2 |
InChI Key |
BKJAXHOWOJFHRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3NCC4=CC5=C(C=C4)C=NC=C5 |
Origin of Product |
United States |
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